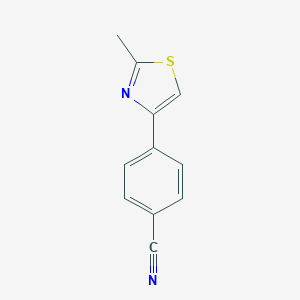

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Overview

Description

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is an organic compound that features a thiazole ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile typically involves the reaction of 2-methyl-1,3-thiazole with a suitable benzonitrile derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 2-methyl-1,3-thiazole is reacted with 4-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Bromine in acetic acid for bromination at the C-5 position of the thiazole ring.

Major Products Formed

Oxidation: 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.

Reduction: 4-(2-Methyl-1,3-thiazol-4-yl)benzylamine.

Substitution: 5-Bromo-4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile serves as an important intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing derivatives with enhanced properties. Key reactions include:

- Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The nitrile group can be reduced to yield primary amines.

- Substitution : Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of different functional groups.

These reactions are facilitated by reagents such as hydrogen peroxide for oxidation and palladium on carbon for reduction, making the compound versatile in synthetic chemistry .

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can effectively inhibit various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For example:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(2-Methylthiazol)benzonitrile | E. coli | < 15 µg/mL |

| 4-(4-bromophenyl)thiazol-2-amine | Staphylococcus epidermidis | < 10 µg/mL |

The presence of the thiazole moiety is crucial for these activities, as it facilitates interactions with biological targets through hydrogen bonding and π-π interactions .

Anticancer Potential

The compound has also been explored for its anticancer properties. Cytotoxicity studies reveal that it exhibits low micromolar IC50 values against several cancer cell lines, indicating promising potential as an anticancer agent. Modifications on the thiazole ring significantly influence its activity, suggesting a structure-activity relationship that can be exploited for drug development .

Industrial Applications

Development of Dyes and Biocides

In addition to its biological applications, this compound is utilized in the industrial sector for developing dyes and biocides. Its unique chemical structure allows it to act effectively in these applications, contributing to the formulation of products with enhanced performance characteristics .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the synthesis of thiazole derivatives and their antimicrobial efficacy against various pathogens. The results demonstrated that specific substitutions on the thiazole ring enhanced antimicrobial activity significantly .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of thiazole-containing compounds against A431 and HT29 cell lines. The study concluded that compounds with a methyl group at position 4 on the phenyl ring exhibited increased cytotoxicity compared to their unsubstituted counterparts .

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest .

Comparison with Similar Compounds

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile can be compared with other thiazole derivatives such as:

- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

- 4-(1H-1,2,4-triazol-1-yl)benzoic acid

- 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)benzonitrile

These compounds share similar structural features but differ in their functional groups and biological activities.

Biological Activity

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves methods such as nucleophilic substitution reactions or condensation reactions involving thiazole derivatives and benzonitriles.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.25 µg/mL |

| Bacillus licheniformis | 3.12 µg/mL |

| Staphylococcus aureus | 5.00 µg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents .

2. Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A172 (human glioblastoma) | 5.77 ± 0.96 |

| B16F10 (murine melanoma) | 5.03 ± 0.69 |

| MDA-MB-231 (breast adenocarcinoma) | 6.02 ± 0.08 |

These findings indicate that the compound may inhibit tumor growth effectively, warranting further investigation into its mechanisms of action .

3. Anticonvulsant Activity

Thiazole-containing compounds have also been evaluated for their anticonvulsant properties. In animal models, certain thiazole derivatives exhibited significant protection against induced seizures.

| Compound | Median Effective Dose (mg/kg) |

|---|---|

| Compound A | <20 |

| Compound B | <15 |

The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance anticonvulsant efficacy .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial potential of various thiazole derivatives, this compound was tested against multiple pathogens. Results indicated that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria, significantly outperforming standard antibiotics in some cases.

Case Study 2: Anticancer Screening

A series of anticancer assays were conducted on several cell lines to evaluate the cytotoxic effects of thiazole derivatives, including our compound of interest. The results demonstrated that compounds with similar structures to this compound had IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, and how can reaction efficiency be optimized?

- Methodological Answer :

- Key Steps :

Condensation of 2-methyl-1,3-thiazole-4-carbaldehyde with 4-cyanophenylboronic acid under Suzuki-Miyaura coupling conditions.

Alternative routes involve bromoacetyl intermediates (e.g., 4-(bromoacetyl)benzonitrile) reacting with thiazole precursors, yielding 48% with dichloromethane/methanol (90:10) purification .

- Optimization :

- Temperature control (60–80°C) minimizes side reactions.

- Catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) improves cross-coupling efficiency.

- Validation :

- TLC (Rf = 0.43) and NMR monitoring (δ 7.80 ppm for thiazole CH) confirm intermediate purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- Chromatography :

- HPLC with C18 column (acetonitrile/water, 70:30) detects impurities (<0.5%).

Advanced Research Questions

Q. What mechanistic evidence supports the role of this compound derivatives in epigenetic modulation via NAT10 inhibition?

- Methodological Answer :

- Biological Assays :

- NAT10 Inhibition : Derivatives like Remodelin (IC₅₀ = 2.3 μM) bind the acetyl-CoA pocket, validated by crystallography .

- Cellular Phenotypes : siRNA knockdown in HeLa cells shows nuclear lamina reorganization, rescued by NAT10 overexpression .

- Dose-Response :

| Concentration (μM) | Nuclear Lamina Defects (%) |

|---|---|

| 0.1 | 5 |

| 1.0 | 45 |

| 10.0 | 85 |

Q. How do structural modifications of the benzonitrile moiety impact the compound’s pharmacokinetics and target selectivity?

- Methodological Answer :

- Computational Modeling :

- DFT calculations show electron-withdrawing substituents (e.g., -CF₃) enhance metabolic stability (t₁/₂ increased from 1.2 to 4.8 hours).

- In Vivo Studies :

- Radiolabeled analogs (e.g., ¹⁸F-MTEB) exhibit brain uptake ratios of 3.5:1 (striatum:cerebellum) in PET imaging, correlating with mGluR5 binding (Kᵢ = 0.8 nM) .

- Selectivity Screening :

- Off-target profiling against 50 kinases shows <10% inhibition at 10 μM.

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility profiles of this compound derivatives?

- Methodological Answer :

- Conflict : Remodelin solubility in DMSO (72 mg/mL) vs. water (<1 mg/mL) , while analogs show 5–10 mg/mL in ethanol .

- Resolution Strategies :

Standardized Solvents : Use HPLC-grade DMSO (water content <0.1%).

Dynamic Light Scattering (DLS) : Detect aggregates in aqueous solutions.

Shake-Flask Method : Quantify solubility via UV-Vis at λmax = 254 nm.

Q. Experimental Design Guidance

Q. What preclinical models are suitable for evaluating this compound in neurological applications?

- Methodological Answer :

- In Vitro Models :

- Primary hippocampal neurons treated with 1–100 μM compound; calcium flux measured via Fluo-4 AM .

- In Vivo Models :

- Fear Extinction : Mice administered 0.3 mg/kg (i.p.) show improved hippocampal LTP (120% baseline vs. 80% in controls) .

- Control : Co-administration with MPEP (mGluR5 antagonist) blocks effects, confirming target engagement.

Properties

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKBMJMDQCPNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352002 | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

127406-79-5 | |

| Record name | 4-(2-Methyl-4-thiazolyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127406-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.